Solanidiene

説明

準備方法

Synthetic Routes and Reaction Conditions: Solanidiene can be synthesized from naturally occurring compounds like diosgenin. The synthetic strategy involves a series of steps, including the establishment of highly functionalized octahydroindolizine cores with multiple stereocenters . The process includes stereoselective cascade transformations and ring-switching processes .

Industrial Production Methods: Industrial production of this compound often involves the extraction and hydrolysis of glycoalkaloids from plant sources like potatoes . The glycoalkaloids are hydrolyzed to yield this compound, which can then be purified for further use .

化学反応の分析

Types of Reactions: Solanidiene undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.

Major Products: The major products formed from these reactions include various this compound derivatives, which can have different biological activities .

科学的研究の応用

Chemical Applications

Precursor for Synthesis

Solanidiene serves as a crucial precursor for synthesizing other steroidal alkaloids and glycoalkaloids. Its unique structure allows for modifications that lead to the development of compounds with enhanced biological activities. Research has demonstrated that derivatives of this compound can be synthesized through various chemical reactions, allowing for the exploration of their potential applications in different fields.

Biological Applications

Insecticidal Properties

Research indicates that this compound and its derivatives exhibit insecticidal properties, making them valuable in pest control. A study investigated the synthesis of novel solanidine derivatives, revealing significant insecticidal activity against various pests. The results showed that certain synthesized compounds demonstrated higher efficacy than traditional insecticides at lower concentrations .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with cellular membranes, disrupting their integrity and leading to cell death. This property is particularly beneficial in developing new pest management strategies that minimize environmental impact while maximizing effectiveness.

Medical Applications

Anticancer Properties

this compound has shown promise in medical research for its potential anticancer properties. Studies have highlighted its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's derivatives are being explored for their therapeutic potential in treating different types of cancer .

Anti-inflammatory and Antimicrobial Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory and antimicrobial activities. Research has indicated that it can modulate inflammatory pathways and has been effective against certain bacterial strains, suggesting its potential use in developing new anti-inflammatory drugs and antibiotics .

Agricultural Applications

Phytosanitary Products Development

The agricultural sector benefits from this compound's applications in developing new phytosanitary products aimed at crop protection. Its insecticidal properties contribute to creating safer and more effective pest control solutions that align with sustainable agricultural practices.

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Precursor for steroidal alkaloids | Essential for synthesizing bioactive compounds |

| Biology | Insecticidal properties | Significant activity against pests |

| Medicine | Anticancer, anti-inflammatory, antimicrobial effects | Induces apoptosis; modulates inflammation |

| Agriculture | Development of phytosanitary products | Effective pest control solutions |

Case Studies

-

Insecticidal Activity Study

A recent study assessed the insecticidal activity of synthesized solanidine derivatives against aphids. The results showed a dose-dependent effect, with certain compounds exhibiting significantly higher mortality rates compared to controls at specific concentrations . -

Anticancer Research

Another study focused on the anticancer effects of this compound derivatives on human breast cancer cells. The findings indicated that these compounds could inhibit cell growth and induce apoptosis through specific molecular pathways, highlighting their potential as therapeutic agents . -

Agricultural Application Study

In agricultural research, this compound was evaluated as a component in developing eco-friendly pest control products. The study demonstrated its effectiveness in managing pest populations while reducing reliance on synthetic chemicals.

作用機序

Solanidiene exerts its effects through various molecular targets and pathways. It interacts with cellular membranes, disrupting their integrity and leading to cell death . In plants, this compound acts as a chemical defense against herbivores and pathogens by inhibiting their digestive enzymes .

類似化合物との比較

生物活性

Solanidiene is a steroidal alkaloid derived from the Solanaceae family, particularly from plants like potatoes and tomatoes. This compound has garnered attention due to its potential biological activities, including anti-cancer properties, effects on drug metabolism, and its role as a precursor in the synthesis of steroid hormones. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

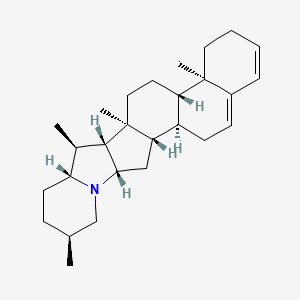

Chemical Structure and Properties

This compound is characterized by its unique indolizidine structure, which contributes to its biological effects. The compound can be synthesized from solanidine, a glycoalkaloid found in potatoes. The conversion process typically involves hydrolysis and subsequent chemical transformations.

1. Anti-Cancer Properties

Recent studies have highlighted the anti-tumor characteristics of this compound and its derivatives. For instance:

- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. A study demonstrated that solanidine downregulates cyclin D1 and CDK2 expression in colorectal cancer cells, effectively blocking the cell cycle at the G0/G1 phase .

- Apoptosis Induction : this compound has been shown to induce apoptosis in cancer cells by opening permeability transition channels in mitochondrial membranes, leading to cell death .

Table 1: Summary of Anti-Cancer Effects of this compound

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Colorectal Cancer | Downregulation of S100P; cell cycle arrest | |

| Prostate Cancer | Inhibition of cyclins and CDKs | |

| Pancreatic Cancer | Induction of ferroptosis |

2. Metabolic Role

This compound serves as a biomarker for CYP2D6 activity , which is crucial for drug metabolism. A study indicated that plasma levels of solanidine (from which this compound is derived) correlate with CYP2D6 enzyme activity, making it a potential dietary biomarker for assessing drug interactions .

Table 2: CYP2D6 Activity Correlation with Solanidine Levels

| Phenotype | Solanidine Level (ng/mL) | CYP2D6 Activity Status |

|---|---|---|

| Poor Metabolizer | Low | Non-functional |

| Intermediate | Moderate | Reduced functionality |

| Extensive | High | Fully functional |

3. Synthesis of Steroid Hormones

This compound is also significant in the synthesis of steroid hormones . It can be converted into intermediates like 16-dehydropregnenolone acetate (DPA), which is vital for producing progestogens and corticosteroids .

Case Study: Synthesis Process

A method for synthesizing DPA from solanidine involves:

- Hydrolysis of potato glycoalkaloids.

- Chemical transformation steps including oxidation and acetylation.

This process allows for large-scale production, utilizing agricultural waste products effectively.

特性

IUPAC Name |

(1S,2S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosa-4,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N/c1-17-8-11-23-18(2)25-24(28(23)16-17)15-22-20-10-9-19-7-5-6-13-26(19,3)21(20)12-14-27(22,25)4/h5,7,9,17-18,20-25H,6,8,10-16H2,1-4H3/t17-,18+,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUKDQDMGIMFPT-LTLBHDAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC=C6)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26516-51-8 | |

| Record name | Solanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026516518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOLANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V141W1W34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。